molecular formula C9H11F2N B1499865 1,1-Difluoro-3-phenylpropan-2-amine CAS No. 71025-65-5

1,1-Difluoro-3-phenylpropan-2-amine

Cat. No.: B1499865
CAS No.: 71025-65-5
M. Wt: 171.19 g/mol
InChI Key: YTGVDDOZVMXQOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is synthesized via the reaction of difluoroacetonitrile (N145) with benzylmagnesium chloride, followed by purification steps . This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing inhibitors of phenylethanolamine N-methyltransferase (PNMT), such as 3-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline (264) . The difluoromethyl group enhances metabolic stability and modulates electronic properties, making it valuable in drug design.

Properties

CAS No.

71025-65-5

Molecular Formula

C9H11F2N

Molecular Weight

171.19 g/mol

IUPAC Name

1,1-difluoro-3-phenylpropan-2-amine

InChI

InChI=1S/C9H11F2N/c10-9(11)8(12)6-7-4-2-1-3-5-7/h1-5,8-9H,6,12H2

InChI Key

YTGVDDOZVMXQOI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(C(F)F)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(F)F)N

Origin of Product

United States

Comparison with Similar Compounds

Monofluorinated Analogs

  • 1-Fluoro-3-phenylpropan-2-amine (CAS 70824-86-1):
    • Structural Difference : Replaces one fluorine atom in the difluoro compound with a hydrogen.
    • Properties : Reduced electronegativity compared to the difluoro analog, leading to lower lipophilicity (clogP ~1.5 vs. ~2.0 for the difluoro compound).
    • Applications : Primarily used in research as a precursor for fluorinated neurotransmitters or enzyme inhibitors .

Difluorinated Derivatives with Varied Substitution Patterns

  • 1-(2,4-Difluorophenyl)propan-1-amine (CAS 623143-41-9):

    • Structural Difference : Fluorine atoms are on the phenyl ring (2,4-positions) rather than the propane backbone.
    • Properties : Increased aromatic electron-withdrawing effects, altering reactivity in electrophilic substitution reactions.
    • Applications : Explored in the synthesis of antifungal and antiviral agents due to enhanced π-π stacking interactions .
  • 1,1-Difluoro-4-phenyl-1-(3-(trifluoromethyl)phenyl)butan-2-amine (Compound 28 in ):

    • Structural Difference : Extended carbon chain (butane vs. propane) and additional trifluoromethylphenyl substitution.
    • Properties : Higher molecular weight (MW ~350 vs. ~185 for 1,1-difluoro-3-phenylpropan-2-amine) and increased steric bulk, impacting receptor binding kinetics.
    • Applications : Investigated in oncology for kinase inhibition, leveraging trifluoromethyl’s strong electron-withdrawing effects .

Cyclopropane-Containing Analogs

  • Properties: Enhanced rigidity and altered dipole moments compared to linear analogs. Applications: Intermediate for quinolone antibiotics (e.g., 6,8-difluoro-1-(2,2-difluorocyclopropyl)-1,4-dihydro-4-oxo-7-(piperazinyl)-3-quinolinecarboxylic acid) .
  • (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine (CAS 113715-22-3):

    • Structural Difference : Trifluoromethyl group on cyclopropane vs. difluoromethyl on propane.
    • Properties : Higher metabolic resistance due to trifluoromethyl’s stability, with clogP ~1.6.
    • Applications : Key chiral building block in CNS drug discovery .

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight Key Functional Groups Applications
This compound - C₉H₁₀F₂N ~185.2 -CH(F)₂, -Ph PNMT inhibitors
1-Fluoro-3-phenylpropan-2-amine 70824-86-1 C₉H₁₂FN 153.2 -CH₂F, -Ph Neurotransmitter analogs
1-(2,4-Difluorophenyl)propan-1-amine 623143-41-9 C₉H₁₁F₂N 171.19 -Ph(2,4-F₂) Antifungal agents
1-Amino-2,2-difluorocyclopropane - C₃H₅F₂N 109.08 Cyclopropane, -CH(F)₂ Antibiotic intermediates

Key Research Findings

  • Synthetic Utility : this compound’s difluoromethyl group enables regioselective transformations, such as cyclization with polyphosphoric acid to form lactams (70% yield) .
  • Biological Activity: Difluoromethyl analogs exhibit superior PNMT inhibition (IC₅₀ ~50 nM) compared to non-fluorinated counterparts (IC₅₀ >500 nM) due to enhanced hydrogen-bonding interactions .
  • Thermodynamic Stability : Cyclopropane-containing analogs show higher thermal stability (decomposition >200°C) vs. linear amines (~150°C), attributed to ring strain and conjugation effects .

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